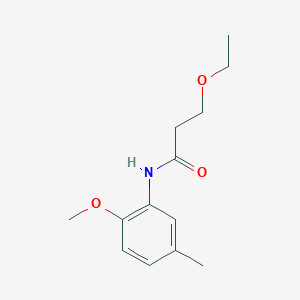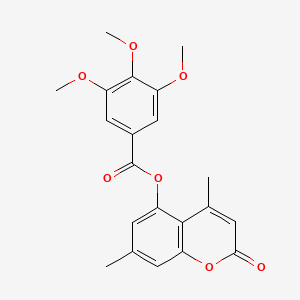
4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate
Vue d'ensemble
Description
4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate, also known as DTB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DTB belongs to the class of coumarin derivatives, which have been extensively studied for their diverse pharmacological properties.
Applications De Recherche Scientifique
4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate has been studied for its potential therapeutic applications in various fields of research. One of the most promising areas of research is its anti-cancer properties. 4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It does so by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate has also been studied for its anti-inflammatory, antioxidant, and antimicrobial properties.
Mécanisme D'action
4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate exerts its pharmacological effects through multiple mechanisms of action. Its anti-cancer properties are attributed to its ability to inhibit the activity of topoisomerase I and II enzymes, which are essential for DNA replication and repair. 4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate also induces the generation of reactive oxygen species (ROS), which leads to oxidative stress and apoptosis in cancer cells. In addition, 4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate has been shown to inhibit the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle. In addition, 4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. 4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate also exhibits anti-inflammatory and antioxidant properties by inhibiting the production of pro-inflammatory cytokines and scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. It also exhibits a wide range of pharmacological properties, making it a versatile tool for studying various biological processes. However, 4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for research on 4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate. One area of research is to determine its safety and efficacy in vivo, as most studies have been conducted in vitro. Another area of research is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and diabetes. Furthermore, the development of 4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate analogs with improved pharmacological properties and reduced toxicity is an area of active research.
Propriétés
IUPAC Name |
(4,7-dimethyl-2-oxochromen-5-yl) 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-11-6-14-19(12(2)8-18(22)27-14)15(7-11)28-21(23)13-9-16(24-3)20(26-5)17(10-13)25-4/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPIPGSHTSLEDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4191408.png)
![ethyl 4-(2,5-dimethylphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4191412.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4191419.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4191425.png)
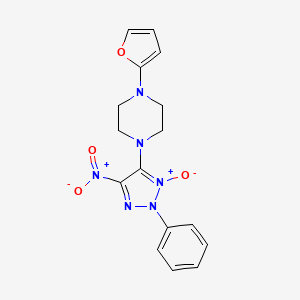
![6-amino-4-(4-{[(4-chlorophenyl)thio]methyl}-2-thienyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4191437.png)
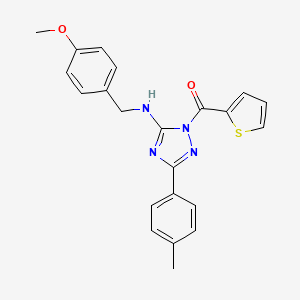
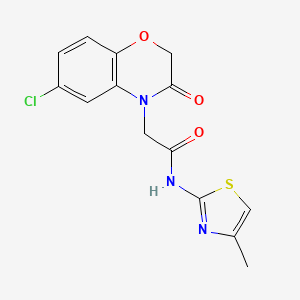

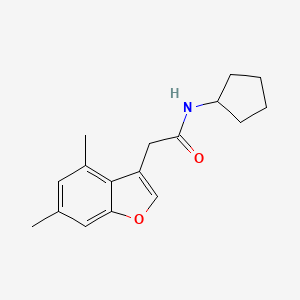
![9-(3-bromo-4,5-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4191492.png)
![2-[(3-ethoxypropanoyl)amino]-N-isopropylbenzamide](/img/structure/B4191499.png)
![4-chloro-N-{3-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}benzamide](/img/structure/B4191504.png)
